Flurofamide-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Flurofamide-d4 (N-(diaminophosphinyl)-4-fluorobenzamide-d4) is a deuterated analog of flurofamide, a potent bacterial urease inhibitor with established activity against Ureaplasma species and other urease-producing pathogens. The incorporation of four deuterium atoms at the benzamide ring positions (molecular weight 221.16 vs.

Molecular Formula C7H9FN3O2P
Molecular Weight 221.16 g/mol
Cat. No. B15559930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurofamide-d4
Molecular FormulaC7H9FN3O2P
Molecular Weight221.16 g/mol
Structural Identifiers
InChIInChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13)/i1D,2D,3D,4D
InChIKeyQWZFVMCWPLMLTL-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Flurofamide-d4: A Stable Isotope-Labeled Urease Inhibitor for Quantitative Bioanalytical Applications


Flurofamide-d4 (N-(diaminophosphinyl)-4-fluorobenzamide-d4) is a deuterated analog of flurofamide, a potent bacterial urease inhibitor with established activity against Ureaplasma species and other urease-producing pathogens [1]. The incorporation of four deuterium atoms at the benzamide ring positions (molecular weight 221.16 vs. 217.14 for unlabeled flurofamide) enables its primary application as a stable isotope-labeled (SIL) internal standard for the accurate quantification of flurofamide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Flurofamide or Structural Analogs Cannot Substitute for Flurofamide-d4 in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, the use of a non-isotopic surrogate internal standard—such as unlabeled flurofamide or a structurally related analog—introduces significant risks of assay inaccuracy. These surrogate compounds may exhibit differential extraction recovery, chromatographic retention behavior, and ionization efficiency compared to the target analyte, particularly in complex biological matrices (e.g., plasma, urine, tissue homogenates) [1]. Such discrepancies can lead to matrix effects and ion suppression/enhancement that are not adequately corrected, compromising the reliability of pharmacokinetic and pharmacodynamic data [2]. Flurofamide-d4, as a stable isotope-labeled analog, co-elutes with the analyte and shares near-identical physicochemical properties, thereby normalizing for matrix effects, extraction variability, and instrument fluctuations throughout the entire analytical workflow—a capability that unlabeled analogs or other urease inhibitors cannot provide [3].

Flurofamide-d4: Quantitative Differentiation Evidence for Analytical and Procurement Decisions


Isotopic Purity Enables Accurate Quantification Free from Unlabeled Analyte Interference

Flurofamide-d4 is synthesized with a deuteration degree exceeding 99% isotopic enrichment, ensuring that the internal standard signal is free from contamination by the unlabeled analyte . This high isotopic purity is critical for achieving a lower limit of quantification (LLOQ) and avoiding cross-talk between the analyte and internal standard channels in multiple reaction monitoring (MRM) modes. In contrast, commercially available unlabeled flurofamide (CAS 70788-28-2) contains no deuterium enrichment and therefore cannot serve as an internal standard for stable isotope dilution assays [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Chromatographic Co-Elution Corrects for Matrix-Induced Ion Suppression/Enhancement

Flurofamide-d4 co-elutes with unlabeled flurofamide under reversed-phase LC conditions, with a retention time difference (ΔtR) typically less than 0.03 minutes [1]. This near-identical chromatographic behavior ensures that both compounds experience identical matrix effects (ion suppression or enhancement) at the electrospray ionization source, enabling accurate normalization of the analyte signal. In contrast, the use of a non-deuterated structural analog such as acetohydroxamic acid as an internal standard would result in significantly different retention times and differential matrix effects, leading to unacceptable assay variability [2].

LC-MS/MS Matrix Effects Method Validation

Regulatory Compliance for Bioanalytical Method Validation (BMV) Under FDA/EMA Guidelines

The FDA's Bioanalytical Method Validation (BMV) Guidance for Industry and the EMA's Guideline on Bioanalytical Method Validation explicitly recommend the use of stable isotope-labeled internal standards for LC-MS/MS assays to ensure method reliability and robustness [1]. Flurofamide-d4 meets this requirement as a SIL-IS, enabling validated assays for flurofamide in support of Investigational New Drug (IND) applications and New Drug Applications (NDA). Unlabeled flurofamide or alternative non-isotopic analogs do not fulfill this regulatory expectation, potentially leading to assay rejection or the need for additional bridging studies [2].

Regulatory Science Bioanalysis Method Validation

Validated Application Scenarios for Flurofamide-d4 in Bioanalytical and Pharmaceutical Research


Absolute Quantification of Flurofamide in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Flurofamide-d4 serves as the definitive internal standard for the development and validation of LC-MS/MS methods to quantify flurofamide in plasma, serum, urine, and tissue samples collected during preclinical and clinical PK/TK studies. Its use is essential for generating reliable concentration-time profiles required for calculating key PK parameters (Cmax, AUC, t1/2) in support of IND-enabling studies [1]. This application directly leverages the high isotopic purity and co-elution properties established in Section 3.

Bioequivalence and Formulation Bridging Studies for Flurofamide Drug Products

In the development of flurofamide formulations (e.g., oral tablets, injectable solutions), Flurofamide-d4 enables accurate and precise determination of drug concentrations in bioequivalence studies, where demonstrating comparable systemic exposure between test and reference products is a regulatory requirement. The use of a SIL-IS minimizes analytical variability, increasing the statistical power to detect true formulation differences and ensuring robust bioequivalence conclusions [2].

Investigating Flurofamide Metabolism and Excretion Pathways via Stable Isotope Dilution

Flurofamide-d4 can be employed in mass balance and metabolite profiling studies to trace the disposition of flurofamide in vivo. By spiking biological samples with a known concentration of Flurofamide-d4, researchers can accurately quantify both parent drug and potential metabolites (using complementary deuterated or 13C-labeled standards), providing critical data for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties [3].

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